2-Chloro-4-fluoro-3-methylbenzaldehyde
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Overview
Description
2-Chloro-4-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. This compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fourth position, and a methyl group at the third position on the benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 3-methylbenzaldehyde. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to control the substitution pattern .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Chloro-4-fluoro-3-methylbenzoic acid.
Reduction: 2-Chloro-4-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluoro-3-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-3-methylbenzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
Uniqueness: 2-Chloro-4-fluoro-3-methylbenzaldehyde is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRBNFHJDSMPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743130 |
Source
|
Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260764-27-9 |
Source
|
Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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